Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-
Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-
AMG-126737 is a potent inhibitor of human lung mast cell tryptase with greater than 10- to 200-fold selectivity versus other serine proteases. AMG-126737 has potential therapeutic utility in pulmonary disorders.
Brand Name:
Vulcanchem
CAS No.:
224054-76-6
VCID:
VC0518401
InChI:
InChI=1S/C33H38N6O6S2/c34-32(35)26-6-4-8-30(20-26)46(40,41)38-22-24-10-14-28(15-11-24)44-18-2-1-3-19-45-29-16-12-25(13-17-29)23-39-47(42,43)31-9-5-7-27(21-31)33(36)37/h4-17,20-21,38-39H,1-3,18-19,22-23H2,(H3,34,35)(H3,36,37)
SMILES:
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=N)N)C(=N)N
Molecular Formula:
C33H38N6O6S2
Molecular Weight:
678.8 g/mol
Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-
CAS No.: 224054-76-6
Cat. No.: VC0518401
Molecular Formula: C33H38N6O6S2
Molecular Weight: 678.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | AMG-126737 is a potent inhibitor of human lung mast cell tryptase with greater than 10- to 200-fold selectivity versus other serine proteases. AMG-126737 has potential therapeutic utility in pulmonary disorders. |
|---|---|
| CAS No. | 224054-76-6 |
| Molecular Formula | C33H38N6O6S2 |
| Molecular Weight | 678.8 g/mol |
| IUPAC Name | 3-[[4-[5-[4-[[(3-carbamimidoylphenyl)sulfonylamino]methyl]phenoxy]pentoxy]phenyl]methylsulfamoyl]benzenecarboximidamide |
| Standard InChI | InChI=1S/C33H38N6O6S2/c34-32(35)26-6-4-8-30(20-26)46(40,41)38-22-24-10-14-28(15-11-24)44-18-2-1-3-19-45-29-16-12-25(13-17-29)23-39-47(42,43)31-9-5-7-27(21-31)33(36)37/h4-17,20-21,38-39H,1-3,18-19,22-23H2,(H3,34,35)(H3,36,37) |
| Standard InChI Key | CTLMBCYIAXNYOG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=N)N)C(=N)N |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=N)N)C(=N)N |
| Appearance | Solid powder |
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